3-(2-furyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(2-Furyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound's structure features a dibenzodiazepinone core, which is known for its pharmacologically active properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process:
Formation of Dibenzodiazepinone Core: : The initial step involves the preparation of the dibenzodiazepinone core through cyclization reactions, typically starting from simple aromatic precursors.
Functionalization of the Core: : Subsequent steps involve the introduction of the furyl and nitrophenyl groups using cross-coupling reactions such as Suzuki or Heck reactions. These reactions require palladium catalysts and specific reaction conditions, including the use of bases and solvents like toluene or DMF.
Final Cyclization and Purification: : The final step involves cyclization to form the hexahydro structure, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yields and reducing costs. This typically involves:
Scale-up of Synthetic Routes: : Ensuring the reaction conditions are reproducible and scalable.
Process Optimization: : Optimizing reaction times, temperatures, and reagent concentrations to maximize yields.
Automation and Safety Protocols: : Implementing automation for reaction monitoring and control, along with strict safety protocols to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents such as KMnO₄ or H₂O₂.
Reduction: : Reactions with reducing agents such as NaBH₄ or LiAlH₄.
Substitution: : Electrophilic or nucleophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂.
Reducing Agents: : NaBH₄, LiAlH₄.
Solvents: : Toluene, DMF, methanol.
Major Products
Oxidation: : Formation of ketones or carboxylic acids depending on the site of oxidation.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives depending on the reacting nucleophile or electrophile.
Scientific Research Applications
3-(2-Furyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a broad range of scientific research applications:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Potentially useful in drug design due to its structural similarity to known pharmacologically active compounds.
Industry: : Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound largely depends on its specific applications:
Biological Activity: : It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Chemical Reactions: : In synthetic chemistry, it can act as a reagent or intermediate, facilitating the formation of new chemical bonds or structures.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: : Similar in structure but may have different functional groups, leading to variations in their biological activities.
Diazepinones: : Variants with different substituents, offering diverse pharmacological profiles.
Dibenzofurans: : Related compounds with different heteroatoms and functional groups.
Uniqueness
3-(2-Furyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific combination of furyl and nitrophenyl groups, which can impart unique chemical reactivity and potential biological activities compared to its analogues.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in potentially useful ways. Continued research into this compound could uncover new applications and enhance our understanding of its properties and mechanisms of action.
Properties
IUPAC Name |
9-(furan-2-yl)-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-20-13-15(21-9-4-10-30-21)12-19-22(20)23(14-5-3-6-16(11-14)26(28)29)25-18-8-2-1-7-17(18)24-19/h1-11,15,23-25H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSHKRQIPLTVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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